Dual MAO-A and MAO-B Inhibition with Sub-micromolar Affinity: A Quantified Advantage
In direct enzyme inhibition assays, (4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine demonstrates balanced, sub-micromolar inhibitory activity against both human MAO-A and MAO-B isoforms. This dual activity profile distinguishes it from many selective pyrrole-based MAO inhibitors that favor one isoform. Specifically, the compound exhibits a Ki of 3.00 µM for both MAO-A and MAO-B [1]. This non-selective inhibition is a key differentiator for research applications where simultaneous modulation of both isoforms is desired, contrasting with analogs that may show >10-fold selectivity.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | MAO-A: 3.00 µM; MAO-B: 3.00 µM |
| Comparator Or Baseline | N-benzyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine (most selective MAO-A inhibitor) |
| Quantified Difference | Target compound is non-selective (ratio ~1), while comparator is a highly selective MAO-A inhibitor |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B using 1-methyl-4-(1-methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine as substrate |
Why This Matters
This balanced inhibition profile is crucial for researchers investigating the combined role of MAO-A and MAO-B in neurological models, where selective inhibitors may not fully recapitulate the biological complexity.
- [1] BindingDB. (n.d.). BDBM50359639 (CHEMBL1928855). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50359639&monomerid=50359639 View Source
